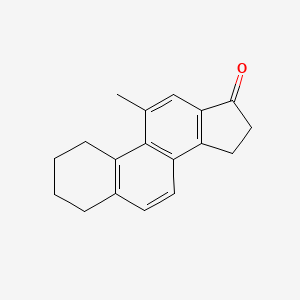![molecular formula C23H29N3O3 B13742855 butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate CAS No. 20954-15-8](/img/structure/B13742855.png)
butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is a complex organic compound with the molecular formula C23H29N3O3. It is known for its unique structure, which includes an indazole ring, a benzoate ester, and a dimethylamino propoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Attachment of Dimethylamino Propoxy Group: The dimethylamino propoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propoxy moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets. The indazole ring is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-[3-(dimethylamino)propoxy]benzoate: Lacks the indazole ring, making it less complex.
4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoic acid: Contains a carboxylic acid group instead of a butyl ester.
3-[3-(dimethylamino)propoxy]indazole: Missing the benzoate ester moiety.
Uniqueness
Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is unique due to its combination of an indazole ring, a benzoate ester, and a dimethylamino propoxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Numéro CAS |
20954-15-8 |
|---|---|
Formule moléculaire |
C23H29N3O3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-4-5-16-29-23(27)18-11-13-19(14-12-18)26-21-10-7-6-9-20(21)22(24-26)28-17-8-15-25(2)3/h6-7,9-14H,4-5,8,15-17H2,1-3H3 |
Clé InChI |
ZNHBGQCKVQVSPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


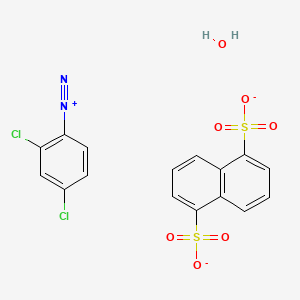

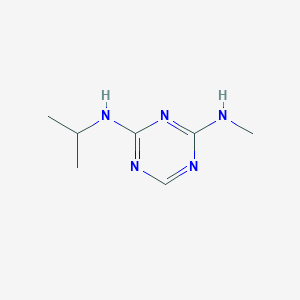
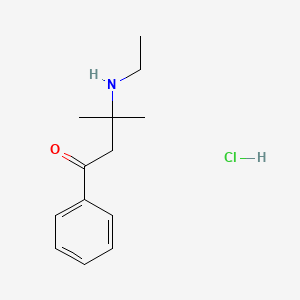
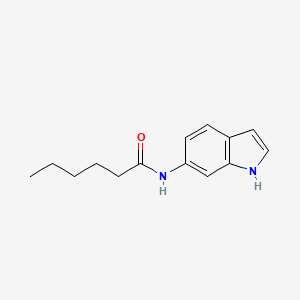
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

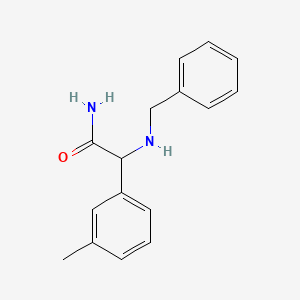


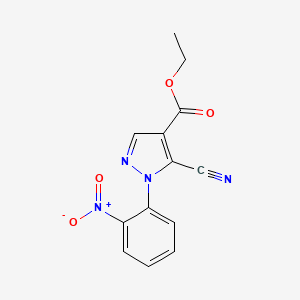

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
